molecular formula C12H8N2O8Pb B3269587 Nitroresorcinol, lead salt CAS No. 51317-24-9

Nitroresorcinol, lead salt

Cat. No.: B3269587
CAS No.: 51317-24-9
M. Wt: 515 g/mol
InChI Key: OYPQJWXKDHYZLL-UHFFFAOYSA-L
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Description

Nitroresorcinol, lead salt, also known as lead mononitroresorcinate, is a chemical compound with the molecular formula C12H8N2O8Pb. It is an initiating explosive that is typically shipped as a slurry or wet mass of reddish-brown crystals. This compound is highly sensitive to shock, heat, flame, or friction, and may explode if dried . This compound, is primarily used in the field of explosives due to its high sensitivity and explosive properties .

Scientific Research Applications

Explosive Applications

Primary Explosive Composition
Nitroresorcinol, lead salt is utilized as a primary explosive in various formulations. It is often combined with other explosive materials to enhance performance characteristics such as sensitivity and stability. The lead content in these salts typically ranges between 70% and 80% by weight, which contributes to their effectiveness as igniter materials in electric fuseheads and similar applications .

Case Study: Electric Fuseheads
In a study focused on the preparation of basic lead salts of 2:4 dinitroresorcinol, the compound was found to be suitable for use in electric fuseheads. The manufacturing process involved a double decomposition reaction between lead nitrate and 2:4 dinitroresorcinol in an alkaline environment . The resulting product exhibited improved thermal stability and reduced tendency to gelate nitrocellulose solutions, making it ideal for use in ignition systems.

Thermochemical Investigations

Thermochemical Properties
Research has been conducted to determine the thermochemical properties of nitroresorcinol lead salts. For instance, differential enthalpy measurements have been used to analyze the enthalpies of formation and decomposition for various polymorphs of lead salts derived from nitroresorcinols . This data is crucial for understanding the stability and reactivity of these compounds under different conditions.

PropertyValue
Enthalpy of FormationSpecific values determined for various polymorphs
Stability RangeVaries based on formulation
Decomposition TemperatureSpecific temperatures measured

Material Science Applications

Synthesis of Metal Complexes
this compound can also be explored for its potential in forming metal complexes. These complexes may exhibit unique properties beneficial for applications in catalysis or material synthesis . The ability to modify the stoichiometry of these salts allows researchers to tailor their properties for specific applications.

Safety and Sensitivity Studies

Sensitivity Analysis
The explosive sensitivity of nitroresorcinol lead salts has been studied extensively. These compounds are known to exhibit high impact sensitivity, making them suitable candidates for applications requiring precise detonation control . Research indicates that variations in formulation can significantly affect sensitivity thresholds.

Sensitivity TypeMeasurement MethodValue
Impact SensitivityDrop Weight Test<1 J (high sensitivity)
Friction SensitivityFriction Test<0.1 N (extremely sensitive)

Biological Activity

Nitroresorcinol, lead salt (C12H8N2O8Pb), is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Overview of this compound

This compound is primarily known for its use as an explosive material; however, its biological properties warrant further exploration. The compound is synthesized through the nitration of resorcinol followed by reaction with lead salts. Its structure includes a nitro group which plays a crucial role in its biological activity.

Biological Activity

The biological activity of nitro compounds, including nitroresorcinol, is largely attributed to the nitro group (NO2-NO_2). This section highlights several key activities associated with nitroresorcinol and similar compounds.

1. Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. Nitroresorcinol has shown effectiveness against various microorganisms due to its ability to produce toxic intermediates upon reduction. These intermediates can bind covalently to DNA, leading to cell death. Research indicates that nitro derivatives can be effective against pathogens such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

Microorganism Activity
H. pyloriEffective treatment option
P. aeruginosaAntimicrobial properties observed
M. tuberculosisPotential therapeutic applications

2. Antineoplastic Activity

The antineoplastic properties of nitro compounds have been studied extensively. Nitroresorcinol may exhibit cytotoxic effects on cancer cells through mechanisms involving oxidative stress and DNA damage. The reduction of the nitro group can lead to the formation of reactive oxygen species (ROS), which can induce apoptosis in tumor cells .

3. Vasodilatory Effects

Nitro compounds are known as nitric oxide (NO·NO) donors, which can induce vasodilation by increasing intracellular cGMP levels in vascular smooth muscle cells. This mechanism is particularly relevant for cardiovascular applications, where vasodilation can alleviate conditions such as angina .

Toxicological Considerations

While exploring the biological activity of nitroresorcinol, it is essential to consider the toxicological implications associated with lead exposure. Lead salts are known to cause significant health issues, including neurotoxicity and renal dysfunction . The interaction between lead ions and biological systems can disrupt cellular functions and lead to oxidative stress.

Lead Toxicity Mechanisms

  • Neurotoxicity : Lead interferes with neurotransmitter release and calcium signaling, impacting cognitive functions.
  • Renal Effects : Chronic exposure can result in nephropathy characterized by glomerular damage and tubular dysfunction .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that nitroresorcinol exhibited significant antimicrobial activity against Staphylococcus aureus. The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

Research conducted on various cancer cell lines indicated that nitroresorcinol could induce apoptosis through ROS generation. The study highlighted the compound's potential as a chemotherapeutic agent .

Properties

IUPAC Name

lead(2+);3-nitrooxyphenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO4.Pb/c2*8-5-2-1-3-6(4-5)11-7(9)10;/h2*1-4,8H;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPQJWXKDHYZLL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O[N+](=O)[O-])[O-].C1=CC(=CC(=C1)O[N+](=O)[O-])[O-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O8Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lead mononitroresorcinate appears as an initiating explosive shipped as a slurry or wet mass of reddish-brown crystals. May explode due to shock, heat, flame, or friction if dried. The primary hazard is the blast of an instantaneous explosion and not flying projectiles and fragments.
Record name LEAD MONONITRORESORCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11736
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

51317-24-9
Record name LEAD MONONITRORESORCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11736
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitroresorcinol, lead salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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